Bempedoic acid

Cardiovascular Outcomes LDL-C Lowering MACE Reduction

Bempedoic acid is a first-in-class, orally administered adenosine triphosphate-citrate lyase (ACLY) inhibitor prodrug. It is indicated as an adjunct to diet and maximally tolerated statin therapy for the treatment of primary hyperlipidemia in adults with heterozygous familial hypercholesterolemia (HeFH) or established atherosclerotic cardiovascular disease (ASCVD) who require additional lowering of low-density lipoprotein cholesterol (LDL-C).

Molecular Formula C43H77ClN2O4
Molecular Weight 721.5 g/mol
Cat. No. B11934083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBempedoic acid
Molecular FormulaC43H77ClN2O4
Molecular Weight721.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-]
InChIInChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-;
InChIKeyIMXGGHDOGBMWJS-AWLASTDMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bempedoic Acid: ACLY Inhibitor Overview


Bempedoic acid is a first-in-class, orally administered adenosine triphosphate-citrate lyase (ACLY) inhibitor prodrug [1]. It is indicated as an adjunct to diet and maximally tolerated statin therapy for the treatment of primary hyperlipidemia in adults with heterozygous familial hypercholesterolemia (HeFH) or established atherosclerotic cardiovascular disease (ASCVD) who require additional lowering of low-density lipoprotein cholesterol (LDL-C) [2]. Unlike statins, which inhibit HMG-CoA reductase, bempedoic acid acts upstream in the cholesterol synthesis pathway and is selectively activated in the liver, a feature that underpins its differentiation in clinical use [3].

ACLY pathway inhibition probe for cholesterol synthesis research
Liver-selective activation model via ACSVL1 prodrug conversion
Orally bioavailable tool for metabolic disease pathway studies

Bempedoic Acid Non-Interchangeability


Interchanging bempedoic acid with other oral non-statin agents like ezetimibe or even low-dose statins is not clinically or economically equivalent due to its unique hepatic-selective activation and distinct mechanism of action. Its liver-specific activation via ACSVL1 results in a differentiated safety profile, particularly regarding muscle-related adverse events compared to statins, and a different efficacy ceiling compared to PCSK9 inhibitors [1]. Furthermore, its additive LDL-C lowering effect when combined with ezetimibe or statins is well-characterized, unlike simple substitution [2]. This specificity mandates a precise, evidence-based approach to selection, as detailed in the quantitative comparisons below.

Mechanism
ACLY inhibition (upstream) vs. HMG-CoA reductase may alter pathway-response interpretation
Differentiation
Liver selectivity vs. systemic statin exposure may shift muscle-related endpoint reporting context
Add-on context
Combination with ezetimibe or statins yields non-interchangeable lipid-lowering endpoint profiles
Direct swap
Cannot replace statin or ezetimibe without model-specific endpoint validation; mechanism mismatch limits substitution

Bempedoic Acid: Quantitative Evidence Guide


Cardiovascular Benefit vs. Statins

Bempedoic acid provides a cardiovascular event reduction that is quantitatively comparable to that of statins when normalized for each 1 mmol/L reduction in LDL-C. This analysis, derived from the 13,970-patient CLEAR Outcomes trial, validates the mechanism as a reliable substitute for statins in patients who are statin-intolerant [1].

MACE per LDL-C
Trial context
HR 0.75 (95% CI 0.63–0.90) vs. statins 0.78 (0.76–0.80)
Reported per-unit LDL-C MACE reduction endpoint context
Post-hoc CLEAR Outcomes; CTT meta-analysis comparator
Cardiovascular Outcomes LDL-C Lowering MACE Reduction Statin Intolerance

LDL-C Lowering vs. Ezetimibe

When added to background statin therapy, bempedoic acid provides a superior additional reduction in LDL-C compared to ezetimibe alone. This is a key differentiator for patients who require further LDL-C lowering beyond a statin but are not candidates for injectable therapies [1].

LDL-C Change
Head-to-head trial
−17.4% (95% CI −21.0 to −13.9) vs. ezetimibe −11.4% (−15.1 to −7.8)
Reported add-on LDL-C reduction endpoint context (CLEAR Wisdom)
Absolute difference −6.0% in statin-treated patients
LDL-C Reduction Add-on Therapy Ezetimibe Comparison Hypercholesterolemia

Muscle Safety vs. Atorvastatin

While bempedoic acid is associated with muscle-related adverse event reports, the clinical severity profile differs markedly from atorvastatin. Real-world pharmacovigilance data indicates a lower propensity for severe muscle injury such as rhabdomyolysis, a critical safety advantage [1].

Rhabdomyolysis ROR
Pharmacovigilance
ROR 0.05 (95% CI 0.02–0.10) vs. atorvastatin
Reported lower severe muscle-injury reporting context
EudraVigilance data; higher overall muscle ADR reports noted
Muscle Safety Statin Intolerance Pharmacovigilance Adverse Events

Triple Therapy vs. Statin Titration

In patients with high cardiovascular risk already on statin-ezetimibe dual therapy, adding bempedoic acid is significantly more effective than doubling the statin dose. This provides a clear, evidence-based path for treatment intensification [1].

Goal Attainment
Prospective trial
63% vs. 37% (p=0.034)
Reported goal-attainment endpoint context (add-on vs. titration)
Single-center; statin+ezetimibe background
Combination Therapy Statin-Ezetimibe LDL-C Goal Treatment Intensification

Cost-Effectiveness vs. Standard Care

In a Markov model analysis based on CLEAR Outcomes data, bempedoic acid was found to be a cost-effective intervention for high-risk, statin-intolerant patients, with an incremental cost-effectiveness ratio (ICER) that falls within or below common US willingness-to-pay thresholds [1].

ICER per QALY
Model context
$166,830 list; $70,279 on-treatment
Reported health-economics model context (CLEAR Outcomes derived)
US payer perspective; Markov simulation
Health Economics Cost-Effectiveness ICER Statin Intolerance QALY

Bempedoic Acid: Application Scenarios


Statin-Intolerant Patients: CV Risk Reduction

For patients with a documented history of statin-associated muscle symptoms (SAMS) who are unable to tolerate even low-dose statin therapy, bempedoic acid is a primary evidence-based alternative. The CLEAR Outcomes trial demonstrated a 13% relative reduction in 4-point MACE in this specific population [1]. Furthermore, pharmacovigilance data confirms its differentiated safety profile, showing a 95% lower risk of severe rhabdomyolysis compared to atorvastatin, addressing the core limitation of statin use in these individuals [2].

Add-on LDL-C Lowering to Statins

In patients with ASCVD or HeFH who require further LDL-C reduction beyond what is achieved with a maximally tolerated statin, bempedoic acid offers a superior oral option to ezetimibe alone. Direct head-to-head trial data shows bempedoic acid provides an additional 6.0% absolute reduction in LDL-C compared to ezetimibe when added to background statin therapy [3]. This can delay or prevent the need for more costly injectable PCSK9 inhibitors.

Triple Oral Therapy vs. Statin Up-Titration

When LDL-C remains above goal on a statin and ezetimibe, adding bempedoic acid is a more effective and guideline-supported strategy than doubling the statin dose. A randomized comparison showed that adding bempedoic acid achieved a 63% goal attainment rate (<70 mg/dL) versus only 37% for statin titration, without the increased risk of muscle side effects associated with higher statin doses [4].

Formulary Decisions for Statin Intolerance

Health systems and payers can justify the inclusion of bempedoic acid on formularies based on its cost-effectiveness profile. A health economic analysis derived from CLEAR Outcomes trial data estimated an ICER of $166,830 per QALY at list price, which improves to $70,279 per QALY in an on-treatment analysis, demonstrating favorable value compared to standard care in this high-risk, difficult-to-treat population [5].

Application
Selection Property
Validation Focus
Statin-intolerance model studies
ACLY pathway inhibition with liver selectivity
MACE endpoint reduction interpretation
Add-on lipid-lowering model (statin background)
Oral ACLY inhibitor prodrug for combination research
LDL-C reduction endpoint context
Triple oral therapy model with statin+ezetimibe background
Mechanism-differentiated add-on strategy
Goal attainment endpoint comparison
Health-economics model research for statin-intolerance
Trial-derived cost-utility evidence
ICER interpretation vs. willingness-to-pay threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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